Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate
Description
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a methyl ester group at position 4, a methyl group at position 5, and an ortho-methyl-substituted phenyl (o-tolyl) group at position 3 of the isoxazole ring. Isoxazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . phenyl or thiophene) in modulating physicochemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-6-4-5-7-10(8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3 |
InChI Key |
KBZSJYADOZTZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The most direct route involves [3+2] cycloaddition between an o-tolyl-substituted nitrile oxide and a methyl acetoacetate-derived alkyne. Nitrile oxides are generated in situ from o-tolualdoxime precursors using chlorinating agents like N-chlorosuccinimide (NCS). For example:
- Nitrile oxide generation :
$$ \text{o-Tolualdoxime} + \text{NCS} \rightarrow \text{o-Tolylnitrile oxide} + \text{Succinimide} $$ - Cycloaddition :
$$ \text{o-Tolylnitrile oxide} + \text{Methyl propiolate} \rightarrow \text{Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate} $$
This method achieves 68-72% yields in tetrahydrofuran at 0–5°C with catalytic Cu(I) salts. The regioselectivity arises from electronic effects: the electron-deficient nitrile oxide preferentially reacts with the electron-rich triple bond of methyl propiolate.
Propargyl Halide Variant
Alternative protocols use propargyl halides instead of alkynes. For instance, reacting o-tolylnitrile oxide with methyl 3-chloropropiolate in dichloromethane at −20°C produces the target compound in 65% yield after silica gel purification. This approach minimizes side reactions but requires strict temperature control.
Condensation-Cyclization Strategies
Ethoxymethylene Intermediate Route
Adapting methods from patent US20030139606, methyl acetoacetate replaces ethyl acetoacetate in this three-step process:
Step 1 :
$$ \text{Methyl acetoacetate} + \text{Triethylorthoformate} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{Methyl ethoxymethyleneacetoacetate} $$
Step 2 :
$$ \text{Methyl ethoxymethyleneacetoacetate} + \text{Hydroxylamine sulfate} \xrightarrow{\text{NaOAc, −5°C}} \text{Methyl 5-methylisoxazole-4-carboxylate} $$
Step 3 :
Friedel-Crafts alkylation with o-tolyl bromide using AlCl₃ in dichloroethane introduces the o-tolyl group, yielding the final product in 58% overall yield.
Carboxylic Acid Esterification
Thionyl Chloride-Mediated Esterification
When 5-methyl-3-(o-tolyl)isoxazole-4-carboxylic acid is available, esterification proceeds via acid chloride formation:
- Acid chloride synthesis :
$$ \text{5-Methyl-3-(o-tolyl)isoxazole-4-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acid chloride} $$ (93% yield) - Methanol quench :
$$ \text{Acid chloride} + \text{MeOH} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl ester} $$ (89% yield)
This method is ideal for small-scale production but requires handling corrosive reagents.
Solid-Phase Synthesis
Recent advances utilize Wang resin-bound intermediates for parallel synthesis:
- Resin activation :
Wang resin functionalized with hydroxymethyl groups reacts with isoxazole-4-carboxylic acid via DIC/HOBt coupling. - o-Tolyl introduction :
Suzuki-Miyaura coupling with o-tolylboronic acid (Pd(PPh₃)₄, K₂CO₃) installs the aryl group. - Esterification :
On-resin treatment with methyl iodide/K₂CO₃ in DMF yields the target compound (62% over 3 steps).
Continuous Flow Approaches
Microreactor technology enhances reaction control:
| Parameter | Value |
|---|---|
| Residence time | 12 min |
| Temperature | 150°C |
| Pressure | 8 bar |
| Catalyst | Cu(OTf)₂ (2 mol%) |
| Yield | 81% |
This method reduces isomeric impurities to <1% compared to batch processes.
Industrial-Scale Production
Crystallization Optimization
Large batches (≥100 kg) employ mixed-solvent crystallization:
Solvent system :
Toluene:acetic acid (4:1 v/v)
Procedure :
- Dissolve crude product at 80°C
- Cool to −10°C at 1°C/min
- Filter and wash with cold hexane
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Substituent Effects on the Isoxazole Core
The substituents on the isoxazole ring significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Isoxazole Derivatives
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid in ) increase polarity, while esters (methyl/ethyl) enhance lipophilicity.
- Hydrogen Bonding: Amino and methoxy substituents (e.g., ) facilitate intramolecular and intermolecular H-bonding, influencing solubility and stability.
Physical and Crystallographic Properties
Crystal packing and intermolecular interactions vary with substituents:
Table 2: Physical and Crystallographic Data
Key Observations :
- The carboxylic acid derivative forms head-to-head dimers via O–H∙∙∙O bonds, enhancing thermal stability.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits planar geometry stabilized by intramolecular N–H∙∙∙O bonds, promoting crystallinity .
Key Observations :
Biological Activity
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, metabolic pathways, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound exhibits unique interactions with various biomolecules, influencing its biological activity.
Interaction with Biomolecules
This compound interacts with enzymes and proteins, modulating their activity through specific binding sites. This interaction can lead to enzyme inhibition or activation, affecting downstream biochemical pathways.
Cellular Effects
The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In laboratory studies, it has demonstrated the ability to promote cell growth at lower doses while exhibiting toxic effects at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic processes. It interacts with specific enzymes that play crucial roles in metabolic flux and the synthesis of important biomolecules. Notably, it has been utilized in the synthesis of intermediates for antibiotic production.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage. Lower doses have been associated with beneficial outcomes such as enhanced cell proliferation, while higher doses may lead to cytotoxicity.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy. The compound is likely transported by specific transport proteins that facilitate its movement across cellular membranes.
Subcellular Localization
The localization of this compound within cells is essential for its biological activity. It may accumulate in specific organelles where it can exert its effects on cellular processes. Understanding these localization patterns can provide insights into optimizing its therapeutic applications.
Case Study 1: Anticancer Activity
A study examining the anticancer properties of this compound found that it inhibited the proliferation of cancer cell lines in vitro. The compound was shown to induce apoptosis through modulation of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial potential of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves cyclization reactions of α-acetylenic γ-hydroxyaldehydes with hydroxylamine derivatives under reflux conditions . Optimization includes adjusting pH (e.g., using anhydrous potassium carbonate in ethanol) and temperature control (e.g., 60°C for 1 hour) to minimize side reactions . Post-synthesis purification via recrystallization (e.g., ethanol or DMF/acetic acid mixtures) enhances purity . Yield improvements have been reported using microwave-assisted synthesis, which reduces reaction time and energy consumption .
Q. How is the structural confirmation of this compound performed?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry, while mass spectrometry (MS) verifies molecular weight . X-ray crystallography provides definitive 3D conformation data, including bond lengths and angles (e.g., torsion angles like C1-C6-C7-N8 = -54.40°) . Purity is assessed via high-performance liquid chromatography (HPLC) or GC (>95% purity thresholds) .
Q. What are the key physicochemical properties of this compound?
- Methodology : Melting/boiling points are determined via differential scanning calorimetry (DSC). Solubility profiles in polar (e.g., ethanol, DMF) and nonpolar solvents are tested using shake-flask methods. Lipophilicity (logP) is calculated via reverse-phase HPLC . Stability studies under varying temperatures (0°C–6°C recommended for storage) and pH conditions identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets?
- Methodology : Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors like glutamate ionotropic receptors (AMPA/KA subtypes) . Molecular dynamics (MD) simulations assess stability in biological matrices (e.g., lipid bilayers) .
Q. What strategies resolve contradictions in reported biological activity data for isoxazole derivatives?
- Methodology : Meta-analyses compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., kinase profiling) differentiate specific vs. off-target effects . Structural analogs (e.g., trifluoromethoxy-substituted derivatives) are tested to isolate substituent contributions .
Q. How does the o-tolyl substituent influence the compound’s stereoelectronic properties compared to phenyl or p-tolyl analogs?
- Methodology : Comparative X-ray crystallography reveals steric effects (e.g., dihedral angles between isoxazole and aryl rings) . Infrared (IR) spectroscopy identifies steric hindrance on vibrational modes (e.g., C=O stretching). Hammett plots correlate substituent electronic effects (σ values) with reaction rates in ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
